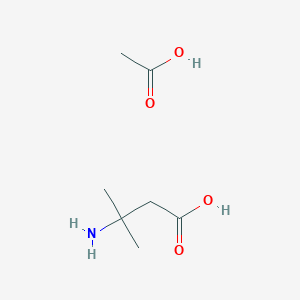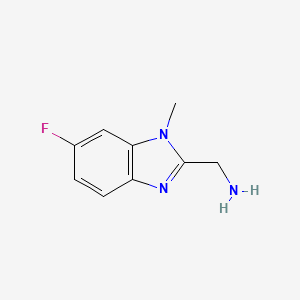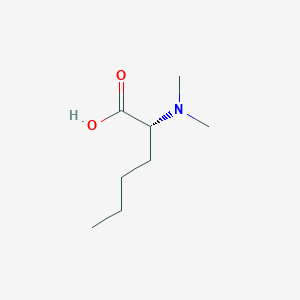
3-Amino-3-methylbutanoic acid, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutanoic acid, acetic acid typically involves the reaction of 3-amino-3-methylbutanoic acid with acetic acid under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutanoic acid, acetic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-Amino-3-methylbutanoic acid, acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanoic acid, acetic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxyl group play crucial roles in its reactivity and interactions with other molecules . These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methylbutanoic acid: This compound is similar in structure but lacks the acetic acid component.
[(3-Methylbutanoyl)amino]acetic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
3-Amino-3-methylbutanoic acid, acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
acetic acid;3-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2.C2H4O2/c1-5(2,6)3-4(7)8;1-2(3)4/h3,6H2,1-2H3,(H,7,8);1H3,(H,3,4) |
InChI Key |
STSSKYOUKPSQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)


![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
